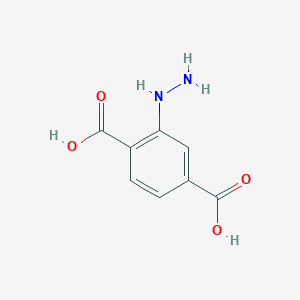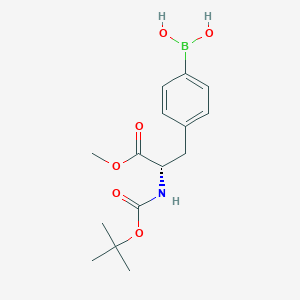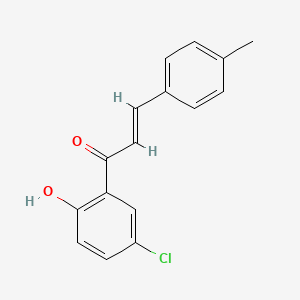![molecular formula C25H22ClFN4O4S B2576687 N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-53-7](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H22ClFN4O4S and its molecular weight is 528.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A synthesized compound closely related to the specified chemical, demonstrated marked inhibition against several human cancer cell lines, showing promising anticancer activity. The study involved the design, synthesis, and evaluation of its crystal structure and antiproliferative activity, alongside density functional theory (DFT) calculations and molecular docking studies, indicating its potential as a therapeutic agent (Huang et al., 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, which share structural motifs with the specified chemical, were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs, highlighting their potential as leads for further drug development (Hafez et al., 2016).
Synthetic Strategy and Chemical Properties
The study of 4-chlorothieno[3,2-d]pyrimidine provides insights into the synthetic strategies and chemical properties that might be relevant to the synthesis and functional exploration of the specified compound. It offers an alternative synthesis method that could be safer and more efficient compared to traditional methods (Cai Dejiao, 2011).
Crystal Structure Analysis
The crystal structure of compounds similar to the specified chemical has been studied, providing valuable information on their geometric bond lengths, bond angles, and molecular electrostatic potential (MEP) surfaces. Such analyses are crucial for understanding the interaction mechanisms of these compounds at the molecular level, which is essential for their application in medicinal chemistry and drug design (Liu et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylethylamine with 2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride and then with 3-aminopropanoic acid.", "Starting Materials": [ "4-chlorophenylethylamine", "2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione", "3-bromopropionyl chloride", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenylethylamine with 2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione in the presence of a suitable solvent and a base to form the intermediate.", "Step 2: Reaction of the intermediate with 3-bromopropionyl chloride in the presence of a suitable solvent and a base to form the second intermediate.", "Step 3: Reaction of the second intermediate with 3-aminopropanoic acid in the presence of a suitable solvent and a base to form the final product, N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |
CAS RN |
866016-53-7 |
Molecular Formula |
C25H22ClFN4O4S |
Molecular Weight |
528.98 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C25H22ClFN4O4S/c26-17-3-1-16(2-4-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-7-5-18(27)6-8-19/h1-8,11,14H,9-10,12-13,15H2,(H,28,32)(H,29,33) |
InChI Key |
CVQNQEBFBIOXBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)


![N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide](/img/structure/B2576612.png)


![3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)
![(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2576620.png)
![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)


![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)